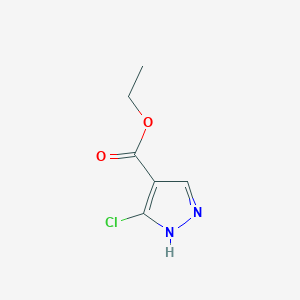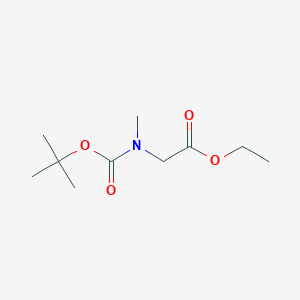
(R)-3-(4-Fluorophenoxy)pyrrolidine
描述
“®-3-(4-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H13ClFNO. It has a molecular weight of 217.67 .
Molecular Structure Analysis
The molecular structure of “®-3-(4-Fluorophenoxy)pyrrolidine” consists of a pyrrolidine ring attached to a fluorophenoxy group .Physical And Chemical Properties Analysis
“®-3-(4-Fluorophenoxy)pyrrolidine” is a compound that should be stored at -20°C for maximum recovery . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .作用机制
The mechanism of action of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine is not yet fully understood. However, it is believed that the compound acts as a proton acceptor in the synthesis of organic compounds. Additionally, it is believed to act as a Lewis base in the formation of new materials, such as polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine have not been extensively studied. However, it is believed that the compound can act as a proton acceptor in the synthesis of organic compounds, and as a Lewis base in the formation of new materials. Additionally, it is believed that the compound can act as a catalyst in the formation of new materials, and can also act as a substrate in certain biochemical reactions.
实验室实验的优点和局限性
The use of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be easily synthesized. However, the compound is toxic and should be handled with care. Additionally, the compound is not water-soluble and must be used in an aqueous solution.
未来方向
There are a number of potential future directions for the use of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine. One potential future direction is the use of the compound in the development of new materials, such as polymers and nanomaterials. Additionally, the compound could be used in the synthesis of new drugs and pharmaceuticals. Additionally, the compound could be used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. Finally, the compound could be used in the development of new catalysts and substrates for biochemical reactions.
科学研究应用
(R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. Additionally, (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine has been used in the development of new materials, such as polymers and nanomaterials. It has also been used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids.
属性
IUPAC Name |
(3R)-3-(4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHNAHLNXEANR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649881 | |
| Record name | (3R)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346597-54-3 | |
| Record name | (3R)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)




